molecular formula C7H6F2OS B12849035 2,4-Difluorophenylmethylsulfoxide

2,4-Difluorophenylmethylsulfoxide

Cat. No.: B12849035
M. Wt: 176.19 g/mol
InChI Key: XYVKTLXWPAWOKZ-UHFFFAOYSA-N
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Description

2,4-Difluorophenylmethylsulfoxide is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a sulfoxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorophenylmethylsulfoxide typically involves the oxidation of 2,4-difluorophenylmethyl sulfide. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (Na₂WO₄) under mild conditions. The reaction is carried out in an aqueous medium, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

For industrial-scale production, continuous-flow processes may be employed to ensure consistent quality and yield. These methods often involve the use of automated systems to control reaction parameters precisely, thereby optimizing the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylmethylsulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: Reduction of the sulfoxide can revert it to the corresponding sulfide.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

Scientific Research Applications

2,4-Difluorophenylmethylsulfoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluorophenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylmethyl sulfide: The reduced form of the sulfoxide.

    2,4-Difluorophenylmethyl sulfone: The oxidized form of the sulfoxide.

    2,4-Difluorobenzylamine: A related compound with an amine group instead of a sulfoxide.

Uniqueness

2,4-Difluorophenylmethylsulfoxide is unique due to the presence of both fluorine atoms and a sulfoxide group, which confer distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfoxide group provides a versatile functional site for further chemical modifications .

Properties

Molecular Formula

C7H6F2OS

Molecular Weight

176.19 g/mol

IUPAC Name

2,4-difluoro-1-methylsulfinylbenzene

InChI

InChI=1S/C7H6F2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

XYVKTLXWPAWOKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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